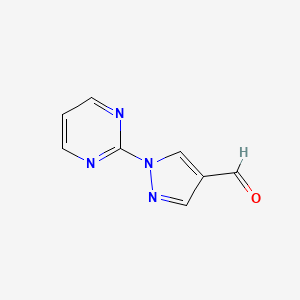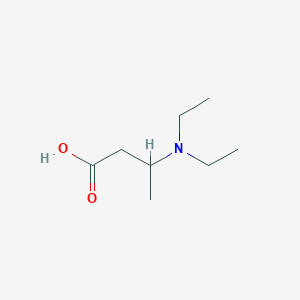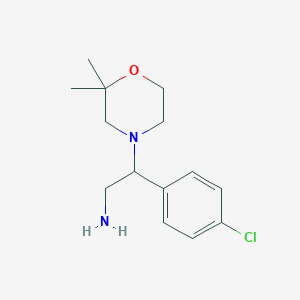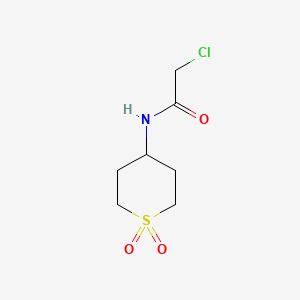
N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride (N-CMAH) is an organic compound widely used in scientific research as a precursor for various derivatives. It is a white crystalline solid with a molecular weight of 239.71 g/mol and a melting point of 168-169°C. N-CMAH is a widely studied compound due to its diverse applications in various areas of scientific research, such as synthesis, biochemical and physiological effects, and drug development.
Wissenschaftliche Forschungsanwendungen
Anesthesia Research
N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride, as a variant of ketamine, has been studied in anesthesia research. Ketamine is known for its fast-acting and safe anesthetic properties in animals like guinea pigs. Its effectiveness in producing a surgical level of anesthesia quickly and safely makes it a topic of interest in surgical and veterinary medicine (Shucard et al., 1975).
Therapeutic Applications
This compound has shown significant antiviral and antiapoptotic effects in vitro, particularly in the context of treating diseases like Japanese encephalitis. Its ability to decrease viral load and increase survival in infected mice highlights its potential therapeutic applications (Ghosh et al., 2008).
Antibacterial Research
Research into derivatives of N-(3-chlorophenyl)-2-(methylamino)acetamide has demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Desai et al., 2008).
Crystallographic Studies
Crystallographic studies of related compounds offer insights into their molecular structure and interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be relevant in various scientific applications, including drug development and material science (Gowda et al., 2007).
Photovoltaic Efficiency and Ligand-Protein Interactions
The compound and its analogs have been studied for their potential use in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency. Additionally, molecular docking studies have been conducted to understand the binding interactions of these ligands with specific proteins, indicating potential biomedical applications (Mary et al., 2020).
Insecticidal Research
Derivatives of this compound have shown potential as insecticidal agents. Specific derivatives exhibited excellent results against pests like the cotton leafworm, indicating its application in agricultural pest control (Rashid et al., 2021).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-11-6-9(13)12-8-4-2-3-7(10)5-8;/h2-5,11H,6H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQDZEWYRMGYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116133-19-8 | |
| Record name | N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)







![4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine](/img/structure/B1418935.png)